1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one
Description
1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields, including cancer therapy and imaging .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2-one |
InChI |
InChI=1S/C19H20N2O2/c22-17(20-11-3-1-2-4-12-20)13-21-16-10-6-8-14-7-5-9-15(18(14)16)19(21)23/h5-10H,1-4,11-13H2 |
InChI Key |
JWIJQACHPKZOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE typically involves multiple steps, starting from commercially available precursorsReaction conditions may vary, but common reagents include acids, bases, and catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions depend on the specific functional groups targeted.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its role in cellular processes, including autophagy and apoptosis.
Medicine: Explored as a potential anti-cancer agent, particularly in targeting lysosomes in cancer cells.
Industry: Utilized in the development of imaging agents for diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets and pathways. In cancer therapy, it targets lysosomes within cancer cells, leading to autophagy and apoptosis . The compound enters cancer cells via polyamine transporters localized in lysosomes, where it induces cell death through a mutually reinforcing pattern of autophagy and apoptosis .
Comparison with Similar Compounds
1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE is unique compared to other indole derivatives due to its specific structural features and biological activities. Similar compounds include:
Benzo[cd]indol-2(1H)-one derivatives: These compounds share the indole core but differ in their substituents, leading to varied biological activities.
Pyrrolo[4,3,2-de]quinoline-2(1H)-ones: These compounds have a similar heterocyclic structure but differ in their ring systems and functional groups. The uniqueness of 1-[2-(1-AZEPANYL)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE lies in its dual functionality as both a therapeutic agent and an imaging agent, making it a valuable lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
